molecular formula C23H25NO4 B2740389 (2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 869078-06-8

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2740389
CAS No.: 869078-06-8
M. Wt: 379.456
InChI Key: ITFYZJMUEBSMOM-BKUYFWCQSA-N
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Description

6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[b]furan core, followed by the introduction of the hydroxy, methoxyphenyl, and piperidyl groups through various substitution and addition reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as using continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the methoxyphenyl or piperidyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzo[b]furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and molecular interactions are essential to understanding its effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene: Shares structural similarities but differs in the heterocyclic core.

    Methyl 3-hydroxy-2-methylene-5-(triisopropylsilyl)-4-pentynoate: Similar functional groups but a different core structure.

Uniqueness

6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b]furan-3-one is unique due to its specific combination of functional groups and the benzo[b]furan core

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-15-8-10-24(11-9-15)14-19-20(25)7-6-18-22(26)21(28-23(18)19)13-16-4-3-5-17(12-16)27-2/h3-7,12-13,15,25H,8-11,14H2,1-2H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFYZJMUEBSMOM-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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